2'-Deoxycytidine-5'-Monophosphate

Description

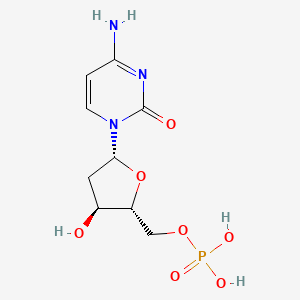

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMVOABPESMRCP-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25609-92-1 | |

| Record name | Poly dC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25609-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20908251 | |

| Record name | 2′-Deoxycytidine-5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dCMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1032-65-1, 25609-92-1 | |

| Record name | 2′-Deoxycytidine-5′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxycytidine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001032651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(dC) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025609921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxycytidine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03798 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2′-Deoxycytidine-5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYCYTIDINE 5'-MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7A9174XQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dCMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of 2'-Deoxycytidine-5'-Monophosphate in DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxycytidine-5'-monophosphate (dCMP) is a critical deoxyribonucleotide that serves as a fundamental building block for DNA. Beyond its direct incorporation into the nascent DNA strand after phosphorylation, dCMP occupies a pivotal metabolic crossroads, influencing the biosynthesis of other pyrimidine (B1678525) deoxyribonucleotides essential for faithful DNA replication and repair. The precise regulation of dCMP metabolism is paramount for maintaining genomic integrity, and its dysregulation is a hallmark of various pathological states, including cancer. This technical guide provides an in-depth exploration of the multifaceted role of dCMP in DNA synthesis, detailing its metabolic pathways, regulatory mechanisms, and the experimental methodologies used for its study. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the therapeutic potential of targeting dCMP metabolic enzymes.

Introduction

The fidelity of DNA synthesis relies on a balanced supply of the four deoxyribonucleoside triphosphates (dNTPs): dATP, dGTP, dCTP, and dTTP. This compound (dCMP) is a key precursor in the pyrimidine nucleotide synthesis pathway. It can be phosphorylated to deoxycytidine diphosphate (B83284) (dCDP) and subsequently to deoxycytidine triphosphate (dCTP) for direct incorporation into DNA by DNA polymerases[1]. Crucially, dCMP also serves as the primary substrate for the synthesis of deoxythymidine triphosphate (dTTP) through a series of enzymatic conversions. The intricate balance between the cellular pools of dCTP and dTTP is tightly regulated, and dCMP metabolism is a central hub in this regulatory network. Understanding the biochemical pathways and regulatory mechanisms governing dCMP is therefore essential for comprehending the intricacies of DNA replication and for the development of novel therapeutic strategies that target DNA synthesis.

The Metabolic Fate of dCMP in DNA Synthesis

The metabolic journey of dCMP is characterized by two principal pathways that contribute to the pool of pyrimidine precursors for DNA synthesis.

Phosphorylation to dCTP

dCMP can be sequentially phosphorylated to dCDP and then to dCTP. This phosphorylation is catalyzed by deoxynucleoside monophosphate kinases and deoxynucleoside diphosphate kinases, respectively. The resulting dCTP is then available for incorporation into the growing DNA chain by DNA polymerases.

Conversion to dTMP

A crucial role of dCMP is its function as a precursor for the de novo synthesis of deoxythymidine monophosphate (dTMP). This conversion involves two key enzymatic steps:

-

Deamination to dUMP: Deoxycytidylate deaminase (dCMP deaminase) catalyzes the deamination of dCMP to deoxyuridine monophosphate (dUMP). This reaction is a critical control point in pyrimidine nucleotide metabolism[2][3][4].

-

Methylation to dTMP: Thymidylate synthase (TS) then catalyzes the reductive methylation of dUMP to dTMP, using N5,N10-methylenetetrahydrofolate as the methyl donor.

The resulting dTMP is subsequently phosphorylated to dTDP and then dTTP, which is then used for DNA synthesis.

Regulation of dCMP Metabolism

The metabolic pathway converting dCMP to dTMP is subject to stringent allosteric regulation to ensure a balanced supply of dCTP and dTTP for DNA synthesis. The key regulatory enzyme in this pathway is dCMP deaminase.

The activity of dCMP deaminase is allosterically regulated by dCTP and dTTP. dCTP acts as an allosteric activator, promoting the conversion of dCMP to dUMP, thereby channeling the metabolic flux towards dTTP synthesis[2][3][4][5][6]. Conversely, dTTP functions as a feedback inhibitor, attenuating the activity of dCMP deaminase to prevent an overproduction of dTTP[2][3][5][6]. This reciprocal regulation ensures a homeostatic balance between the intracellular pools of dCTP and dTTP, which is crucial for preventing mutations during DNA replication. Human deoxycytidylate deaminase from leukemic cells exhibits sigmoidal kinetics with respect to its substrate, dCMP, and this cooperative binding is modulated by the allosteric effectors dCTP and dTTP[2].

Quantitative Data

The following tables summarize key quantitative parameters related to the enzymes and metabolites involved in dCMP's role in DNA synthesis.

Table 1: Kinetic Parameters of Key Enzymes in dCMP Metabolism

| Enzyme | Organism/Cell Line | Substrate | Km | Vmax | Allosteric Activators | Allosteric Inhibitors | Reference |

| Deoxycytidylate Deaminase | Human Leukemia (CCRF-CEM) | dCMP | Sigmoidal kinetics | - | dCTP | TTP | [2] |

| Thymidylate Synthase | Escherichia coli | dUMP | - | - | - | - | [7] |

| Thymidylate Synthase | Human | dUMP | - | - | - | PDPA (non-competitive) | [8] |

Table 2: Intracellular Concentrations of dNTPs During the Cell Cycle in Mammalian Cells

| Nucleotide | G1 Phase (pmol/106 cells) | S Phase (pmol/106 cells) | G2/M Phase (pmol/106 cells) | Fold Increase (G1 to S) | Reference |

| dCTP | ~5-10 | ~40-50 | ~30-40 | 5-10 | [7][9][10] |

| dTTP | ~10-20 | ~80-100 | ~60-80 | 5-10 | [7][9][10] |

| dATP | ~5-15 | ~40-60 | ~30-50 | 4-8 | [7][9][10] |

| dGTP | ~2-5 | ~15-25 | ~10-20 | 5-10 | [7][9][10] |

Note: These values are approximate and can vary significantly between different cell types and experimental conditions.

Experimental Protocols

Assay for Deoxycytidylate Deaminase Activity (Spectrophotometric Method)

This protocol is based on the principle of measuring the decrease in absorbance at a specific wavelength as dCMP is converted to dUMP.

Materials:

-

Purified dCMP deaminase or cell lysate containing the enzyme

-

dCMP substrate solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and a reducing agent like DTT)

-

Allosteric effectors (dCTP and dTTP) solutions

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the desired concentration of dCMP substrate.

-

If investigating allosteric regulation, add the appropriate concentrations of dCTP or dTTP to the reaction mixture.

-

Initiate the reaction by adding the enzyme preparation (purified enzyme or cell lysate) to the cuvette.

-

Immediately monitor the change in absorbance at a wavelength where dCMP and dUMP have different extinction coefficients (e.g., around 280-290 nm). The specific wavelength should be determined empirically for the given buffer conditions.

-

Record the absorbance at regular time intervals.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the Beer-Lambert law and the difference in molar extinction coefficients between dCMP and dUMP.

Assay for Thymidylate Synthase Activity (Tritium Release Assay)

This is a highly sensitive radiometric assay that measures the release of tritium (B154650) from [5-3H]dUMP as it is converted to dTMP.

Materials:

-

[5-3H]dUMP (radiolabeled substrate)

-

Unlabeled dUMP

-

N5,N10-methylenetetrahydrofolate (cofactor)

-

Enzyme source (cell lysate or purified enzyme)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing EDTA, MgCl2, and formaldehyde)

-

Activated charcoal suspension

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, N5,N10-methylenetetrahydrofolate, and a mixture of [5-3H]dUMP and unlabeled dUMP.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme source.

-

Incubate for a defined period.

-

Stop the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [5-3H]dUMP.

-

Centrifuge the mixture to pellet the charcoal.

-

Transfer an aliquot of the supernatant (containing the released tritiated water) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of tritium released per unit time and protein concentration.

Quantification of Intracellular dNTP Pools (HPLC-MS/MS Method)

This protocol provides a highly specific and sensitive method for the simultaneous quantification of all four dNTPs.

Materials:

-

Cell culture or tissue samples

-

Methanol (ice-cold)

-

Internal standards (e.g., stable isotope-labeled dNTPs)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Appropriate HPLC column (e.g., porous graphitic carbon)

-

Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile)

Procedure:

-

Extraction:

-

Rapidly harvest cells or tissue and quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).

-

Extract the nucleotides by adding ice-cold methanol.

-

Add internal standards to the extraction solvent to correct for variations in extraction efficiency and matrix effects.

-

Vortex and incubate on ice.

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant containing the dNTPs.

-

-

HPLC Separation:

-

Inject the extracted sample onto the HPLC system.

-

Separate the dNTPs using a suitable gradient of mobile phases.

-

-

MS/MS Detection:

-

Introduce the eluent from the HPLC into the mass spectrometer.

-

Use electrospray ionization (ESI) in negative ion mode.

-

Perform multiple reaction monitoring (MRM) to specifically detect and quantify each dNTP and its corresponding internal standard based on their unique precursor-to-product ion transitions.

-

-

Quantification:

-

Generate standard curves for each dNTP using known concentrations.

-

Calculate the concentration of each dNTP in the sample by comparing its peak area ratio to the internal standard against the standard curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

Figure 1: Metabolic pathways of dCMP in DNA precursor synthesis.

Figure 2: Workflow for dCMP deaminase activity assay.

Figure 3: Experimental workflow for dNTP quantification by HPLC-MS/MS.

Conclusion

This compound is a cornerstone of DNA synthesis, serving not only as a direct precursor to dCTP but also as a critical substrate for the de novo synthesis of dTTP. The intricate regulation of dCMP metabolism, particularly the allosteric control of dCMP deaminase, underscores its importance in maintaining the delicate balance of dNTP pools required for high-fidelity DNA replication. The methodologies outlined in this guide provide a framework for the quantitative analysis of dCMP metabolism, enabling further research into its role in both normal cellular physiology and disease. For professionals in drug development, the enzymes of the dCMP metabolic pathway, such as dCMP deaminase and thymidylate synthase, represent attractive targets for the development of novel anticancer and antiviral therapies. A deeper understanding of the role of dCMP in DNA synthesis will undoubtedly continue to fuel advancements in both basic science and clinical applications.

References

- 1. Deoxynucleotide-interconverting enzymes and the quantification of deoxynucleoside triphosphates in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic behaviour and allosteric regulation of human deoxycytidylate deaminase derived from leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of the allosteric regulation of Streptococcus mutans 2'-deoxycytidylate deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structures of Streptococcus mutans 2'-deoxycytidylate deaminase and its complex with substrate analog and allosteric regulator dCTP x Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 2'-Deoxycytidine-5'-Monophosphate: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxycytidine-5'-monophosphate (dCMP) is a deoxyribonucleotide that serves as a fundamental monomeric unit for the enzymatic synthesis of DNA.[1] As a key intermediate in nucleotide metabolism, its precise structure and chemical characteristics are of paramount importance for research in molecular biology, pharmacology, and the development of novel therapeutic agents, particularly in the fields of antiviral and anticancer drug discovery.[2][3] This technical guide provides a comprehensive overview of the structure and chemical properties of dCMP, detailed experimental protocols for its characterization, and a visual representation of its role in key biological pathways.

Chemical Structure and Properties

This compound is composed of a cytosine base attached to a 2'-deoxyribose sugar, which is in turn esterified with a phosphate (B84403) group at the 5' position.[4] The absence of a hydroxyl group at the 2' position of the ribose sugar is the defining feature that distinguishes it as a deoxyribonucleotide.[5]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | [1][6] |

| Synonyms | dCMP, Deoxycytidylic acid, Deoxycytidine monophosphate | [2][6] |

| Chemical Formula | C₉H₁₄N₃O₇P | [6][7] |

| Molecular Weight | 307.20 g/mol | [6][7][8] |

| CAS Number | 1032-65-1 | [3][9] |

| Melting Point | 169-172 °C (decomposition) | [9] |

| Appearance | White crystalline powder | [10] |

| Solubility | Soluble in water. Soluble in DMSO at 10 mg/mL. Soluble in 1 M NH₄OH at 50 mg/mL. Insoluble in ethanol. | [7][8][9][11] |

| pKa | 1.86 ± 0.10 (Predicted) | [4] |

| UV Absorbance (λmax) | 277 nm | [12] |

Biological Significance and Signaling Pathways

As a precursor for DNA synthesis, dCMP plays a critical role in cellular proliferation and genetic inheritance.[1][2] Its primary signaling involvement is its sequential phosphorylation to 2'-deoxycytidine-5'-diphosphate (dCDP) and subsequently to 2'-deoxycytidine-5'-triphosphate (B1663321) (dCTP), the latter being a direct substrate for DNA polymerases.[12][13]

Phosphorylation Pathway of dCMP

The initial and rate-limiting step in the conversion of dCMP to its triphosphate form is catalyzed by the enzyme UMP/CMP kinase.[11][12][13] This enzyme transfers a phosphate group from ATP to dCMP, yielding dCDP and ADP.

References

- 1. academic.oup.com [academic.oup.com]

- 2. sinobiological.com [sinobiological.com]

- 3. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]

- 4. benchchem.com [benchchem.com]

- 5. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CMP kinase - Wikipedia [en.wikipedia.org]

- 7. Cytidine Monophosphate | SIELC Technologies [sielc.com]

- 8. Reaction of human UMP-CMP kinase with natural and analog substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. selleckchem.com [selleckchem.com]

- 12. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 13. Thermo Scientific Chemicals this compound, 99% | Fisher Scientific [fishersci.ca]

The Pivotal Role of 2'-Deoxycytidine-5'-Monophosphate (dCMP) in Cellular Metabolism: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of dCMP's Function, Regulation, and Therapeutic Targeting

Introduction

2'-Deoxycytidine-5'-monophosphate (dCMP) is a critical deoxyribonucleotide that serves as a fundamental building block for DNA synthesis and repair.[1][2][3] Its metabolism is intricately regulated and interconnected with other key cellular processes, making it a molecule of significant interest in both basic research and clinical applications. This technical guide provides a comprehensive overview of the function of dCMP in cellular metabolism, with a focus on its role in DNA synthesis, the enzymatic pathways that govern its transformations, and its implications in disease, particularly cancer. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of dCMP metabolism and its potential as a therapeutic target.

The Central Role of dCMP in Deoxyribonucleotide Metabolism

dCMP occupies a crucial node in the complex network of pyrimidine (B1678525) nucleotide metabolism. It is a direct precursor for the synthesis of both deoxycytidine triphosphate (dCTP) and deoxythymidine triphosphate (dTTP), two of the four essential building blocks for DNA replication and repair. The balanced supply of these deoxyribonucleotides is paramount for maintaining genomic integrity.[1][4]

The primary functions of dCMP in cellular metabolism include:

-

Precursor for dCTP Synthesis: dCMP is phosphorylated to 2'-deoxycytidine-5'-diphosphate (dCDP) by the enzyme UMP/CMP kinase.[5][6] dCDP is then further phosphorylated to dCTP, which is directly incorporated into DNA by DNA polymerases.

-

Gateway to dTTP Synthesis: dCMP can be deaminated by the enzyme dCMP deaminase to form 2'-deoxyuridine-5'-monophosphate (dUMP).[7][8][9] dUMP is the direct precursor for the synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP) in a reaction catalyzed by thymidylate synthase.[3][10] dTMP is subsequently phosphorylated to dTTP. This pathway represents a major route for the de novo synthesis of thymine (B56734) nucleotides.[2][11]

The metabolic fate of dCMP is tightly regulated to ensure a balanced pool of dCTP and dTTP, which is essential for faithful DNA replication. Imbalances in these nucleotide pools can lead to increased mutation rates and genomic instability, hallmarks of cancer.[1]

Key Metabolic Pathways Involving dCMP

The synthesis and conversion of dCMP are governed by a series of enzymatic reactions that are critical for cellular proliferation. Understanding these pathways is fundamental for developing targeted therapeutic strategies.

Synthesis of dCMP

dCMP can be generated through two primary pathways:

-

De Novo Synthesis: The de novo synthesis of pyrimidine ribonucleotides begins with the formation of uridine (B1682114) monophosphate (UMP). UMP is then phosphorylated to UDP and subsequently to UTP. CTP synthetase then converts UTP to cytidine (B196190) triphosphate (CTP). Ribonucleotide reductase (RNR) reduces cytidine diphosphate (B83284) (CDP) to dCDP, which can then be dephosphorylated to dCMP. Alternatively, dCTP can be dephosphorylated to dCMP.[1]

-

Salvage Pathway: Deoxycytidine, derived from the breakdown of DNA or from extracellular sources, can be phosphorylated by deoxycytidine kinase (dCK) to form dCMP.[12] This salvage pathway is particularly important in cells that have a limited capacity for de novo synthesis.

Conversion of dCMP to dCTP

The phosphorylation of dCMP to dCDP is a critical step in the synthesis of dCTP. This reaction is catalyzed by UMP/CMP kinase (EC 2.7.4.14), an enzyme that also phosphorylates UMP and CMP.[13][14]

References

- 1. DCTPP1 prevents a mutator phenotype through the modulation of dCTP, dTTP and dUTP pools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 5. Reaction of human UMP-CMP kinase with natural and analog substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imrpress.com [imrpress.com]

- 8. imtm.cz [imtm.cz]

- 9. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. QM/MM study of Thymidylate Synthase: Enzymatic motions and the temperature dependence of the rate limiting step - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic Flux in Both the Purine Mononucleotide and Histidine Biosynthetic Pathways Can Influence Synthesis of the Hydroxymethyl Pyrimidine Moiety of Thiamine in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Deoxycytidine Monophosphate: A Cornerstone of DNA Synthesis and a Target for Therapeutic Innovation

An In-depth Technical Guide on the Discovery, History, Synthesis, and Biological Significance of dCMP

Introduction

Deoxycytidine monophosphate (dCMP), a fundamental deoxyribonucleotide, serves as an essential building block for the synthesis of deoxyribonucleic acid (DNA).[1] Composed of a deoxyribose sugar, a phosphate (B84403) group, and the pyrimidine (B1678525) base cytosine, dCMP is a critical intermediate in the complex metabolic pathways that ensure the fidelity and integrity of the genetic code.[2] This technical guide provides a comprehensive overview of the discovery and history of dCMP, details its chemical and enzymatic synthesis, presents its key physicochemical properties, and explores its metabolic pathways and role in disease and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this vital biomolecule.

Discovery and History: Unraveling the Building Blocks of Life

The discovery of deoxycytidine monophosphate is intrinsically linked to the broader history of nucleic acid research. The journey began in 1869 when Friedrich Miescher first isolated a substance he called "nuclein" from the nuclei of white blood cells.[3][4] It was not until the early 20th century that the chemical components of nucleic acids began to be elucidated. Phoebus Levene's work in the 1920s was pivotal in identifying the nucleotide as the basic unit of DNA, consisting of a sugar, a phosphate group, and a nitrogenous base.[2][5]

The definitive identification of DNA as the genetic material through the experiments of Avery, MacLeod, and McCarty in 1944, and Hershey and Chase in 1952, intensified the focus on its constituent monomers.[6][7][8] While a specific date for the individual discovery of dCMP is not prominently documented, its existence and structure were deduced as part of the comprehensive effort to understand the composition of DNA. The elucidation of the structure of DNA by Watson and Crick in 1953, which was critically informed by the X-ray diffraction work of Rosalind Franklin, provided the definitive framework for understanding how dCMP and other deoxyribonucleotides are arranged within the double helix.[3][9] Early chemical synthesis of oligonucleotides, starting with the work of Michelson and Todd in 1955, further solidified the understanding of how these monophosphate units are linked to form the DNA polymer.[2]

Physicochemical Properties of Deoxycytidine Monophosphate

The physical and chemical properties of dCMP are crucial for its biological function and for its manipulation in experimental and therapeutic contexts. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₄N₃O₇P | [10] |

| Molar Mass | 307.20 g/mol | [10] |

| IUPAC Name | [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | [10] |

| CAS Number | 1032-65-1 | [10] |

| Appearance | Solid | [10] |

| Solubility in 1 M NH₄OH | 50 mg/mL, clear, colorless | [1] |

| UV Absorbance Maximum (λmax) | 277 nm | [11] |

| XLogP3 | -3.4 | [10] |

Synthesis of Deoxycytidine Monophosphate

The synthesis of dCMP can be achieved through both chemical and enzymatic methods. Each approach offers distinct advantages and is suited for different applications.

Chemical Synthesis

The chemical synthesis of dCMP is typically part of a larger process of synthesizing oligonucleotides. The phosphoramidite (B1245037) method, developed in the 1980s, is the current standard for automated DNA synthesis. While this method focuses on creating polynucleotide chains, the underlying principles can be adapted for the preparation of the monophosphate.

A general historical approach to the synthesis of a deoxyribonucleoside monophosphate involves the following key steps:

-

Protection of Functional Groups: The 5'-hydroxyl group of deoxycytidine is protected with a dimethoxytrityl (DMT) group, and the exocyclic amine of cytosine is protected with a benzoyl or isobutyryl group. The 3'-hydroxyl group is typically left free for the subsequent phosphorylation step.

-

Phosphorylation: The 3'-hydroxyl group is then reacted with a phosphorylating agent, such as a phosphoramidite reagent, in the presence of an activator like tetrazole.

-

Oxidation: The resulting phosphite (B83602) triester is oxidized to the more stable phosphate triester using an oxidizing agent, typically an iodine solution.

-

Deprotection: The protecting groups are removed to yield the final deoxycytidine monophosphate. The DMT group is removed under acidic conditions, and the base and phosphate protecting groups are removed with a base, such as ammonium (B1175870) hydroxide.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods, operating under mild reaction conditions.[11] The primary method for the enzymatic synthesis of dCMP is the phosphorylation of deoxycytidine, catalyzed by deoxycytidine kinase (dCK).[12]

Experimental Protocol: Enzymatic Synthesis of dCMP

This protocol describes the laboratory-scale synthesis of dCMP from deoxycytidine using recombinant human deoxycytidine kinase.

Materials:

-

Deoxycytidine (dC)

-

Adenosine triphosphate (ATP) or Uridine triphosphate (UTP) as a phosphate donor

-

Recombinant human deoxycytidine kinase (dCK)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Sterile microcentrifuge tubes

-

Thermomixer or water bath

-

High-performance liquid chromatography (HPLC) system for analysis

Procedure:

-

Reaction Mixture Preparation: In a sterile microcentrifuge tube, prepare the reaction mixture with the following components:

-

Deoxycytidine to a final concentration of 1-5 mM.

-

ATP or UTP to a final concentration of 1.5-2 molar equivalents relative to deoxycytidine.

-

Reaction buffer to the desired final volume.

-

-

Enzyme Addition: Add recombinant human dCK to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 0.1-1 U per µmol of substrate is recommended.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC.

-

Reaction Termination: To stop the reaction, heat the mixture to 95°C for 5 minutes to denature and inactivate the enzyme.

-

Analysis: Analyze the reaction mixture by HPLC to determine the yield and purity of dCMP.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 10. profiles.nlm.nih.gov [profiles.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]

A Technical Guide to 2'-Deoxycytidine-5'-Monophosphate as a Precursor for dCTP Synthesis

This guide provides an in-depth overview of the enzymatic pathway responsible for the synthesis of 2'-deoxycytidine-5'-triphosphate (B1663321) (dCTP) from its precursor, 2'-deoxycytidine-5'-monophosphate (dCMP). It is intended for researchers, scientists, and drug development professionals working in molecular biology, biochemistry, and pharmacology. The document details the core enzymes, their kinetics, regulatory mechanisms, and the experimental protocols used for their study.

The Enzymatic Pathway of dCTP Synthesis from dCMP

The conversion of dCMP into dCTP, a crucial building block for DNA replication and repair, is a two-step phosphorylation cascade. This process ensures the availability of dCTP for DNA polymerases while maintaining a balanced pool of deoxynucleoside triphosphates (dNTPs). The pathway involves two key enzymes: UMP/CMP Kinase and Nucleoside Diphosphate Kinase.

-

First Phosphorylation: dCMP to dCDP The initial step is the phosphorylation of dCMP to 2'-deoxycytidine-5'-diphosphate (dCDP). This reaction is catalyzed by the enzyme UMP/CMP kinase (UMP-CMPK), also known as cytidylate kinase.[1] This enzyme transfers a phosphate (B84403) group from a donor, typically adenosine-5'-triphosphate (B57859) (ATP), to dCMP. While UMP-CMPK phosphorylates UMP and CMP with higher efficiency, its activity on dCMP is critical for the de novo and salvage pathways of dCTP synthesis.[1][2] There is also a mitochondrial isoform, UMP-CMPK2, which can phosphorylate dCMP and is thought to be involved in supplying substrates for mitochondrial DNA synthesis.[3]

-

Second Phosphorylation: dCDP to dCTP The final step is the conversion of dCDP to dCTP. This reaction is catalyzed by Nucleoside Diphosphate Kinase (NDPK), a housekeeping enzyme with broad substrate specificity.[4] NDPK facilitates the transfer of the terminal phosphate group from a nucleoside triphosphate (commonly ATP) to the dCDP acceptor molecule.[4] The reaction proceeds via a ping-pong mechanism, involving a transiently phosphorylated histidine residue in the enzyme's active site.[5] NDPKs are crucial for maintaining the overall balance of cellular NTP and dNTP pools required for various metabolic processes, including nucleic acid synthesis.[6]

Below is a diagram illustrating this core biochemical pathway.

Quantitative Data

The efficiency of the dCTP synthesis pathway is determined by the kinetic properties of the involved enzymes and the intracellular concentrations of their substrates.

Table 1: Kinetic Parameters of Key Enzymes

This table summarizes the reported kinetic constants for human UMP/CMP Kinase. Note that dCMP is a relatively poor substrate compared to the enzyme's primary substrates, UMP and CMP.[1][2] Data for NDPK is broad due to its low substrate specificity.

| Enzyme | Substrate | Phosphate Donor | Km (µM) | Vmax (relative) | Catalytic Efficiency (Vmax/Km) |

| Human UMP/CMP Kinase | dCMP | ATP | ~150 - 250 | ~1-5% | Low |

| CMP | ATP | ~10 - 20 | 100% | High | |

| UMP | ATP | ~20 - 40 | ~80-90% | High | |

| Nucleoside Diphosphate Kinase | dCDP | ATP | Broad (~100-1000) | N/A | Moderate to High |

Values are approximate and compiled from multiple sources for illustrative purposes. Actual values can vary based on experimental conditions (e.g., pH, Mg²⁺ concentration). The Vmax for dCMP phosphorylation by UMP-CMPK is significantly lower than for CMP.

Table 2: Typical Intracellular Nucleotide Concentrations

The rates of these enzymatic reactions in vivo are heavily influenced by the available concentrations of substrates and the energy donor, ATP.

| Metabolite | Cellular Compartment | Concentration Range (mM) |

| ATP | Cytosol | 2.0 - 5.0 |

| dCMP | Cytosol | ~0.0003 (0.3 µM) |

| dCDP | Cytosol | Low |

| dCTP | Cytosol | ~0.01 - 0.05 |

Concentrations are highly dynamic and vary with cell type, cell cycle phase, and metabolic state.[7][8][9]

Regulation of the Pathway

The synthesis of dCTP from dCMP is not regulated in isolation but is intricately linked to the overall control of cellular nucleotide metabolism.

-

Regulation of UMP/CMP Kinase : The activity of human UMP/CMP kinase is differentially regulated by ATP and magnesium. Free magnesium ions enhance the enzyme's activity towards dCMP, while excess free ATP (not complexed with magnesium) is inhibitory.[2] This suggests that the cellular energy state and divalent cation concentrations can modulate the flux through this pathway. Furthermore, the enzyme's activity can be regulated by redox potential in vivo, with reducing agents like DTT showing an activating effect.[1]

-

Regulation of Nucleoside Diphosphate Kinase : NDPK's primary role is to maintain homeostasis among the various NTP pools.[10] Its activity is therefore less about specific pathway regulation and more about buffering nucleotide concentrations. However, its function can be influenced by the overall cellular energy status. For instance, AMP-activated protein kinase (AMPK), a key energy sensor, can inhibit NDPK through phosphorylation, thereby linking nucleotide synthesis to energy availability.[4]

Experimental Protocols

Studying the dCTP synthesis pathway requires robust methods for quantifying metabolites and measuring enzyme activity.

Protocol 1: Quantification of dCMP and dCTP by LC-MS/MS

This protocol provides a general method for the extraction and quantification of intracellular deoxyribonucleotides using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[11]

1. Cell Culture and Harvesting: a. Culture cells to the desired density (e.g., ~5 x 10⁶ cells per sample). b. Aspirate the culture medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants. c. Immediately add 1 mL of ice-cold 60-80% methanol (B129727) (pre-chilled to -80°C) to the cell plate/pellet to quench metabolic activity.

2. Nucleotide Extraction: a. Scrape the cells in the cold methanol and transfer the suspension to a microcentrifuge tube. b. Vortex vigorously for 1 minute. c. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins. d. Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube. e. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).

3. Sample Reconstitution and LC-MS/MS Analysis: a. Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water). b. Centrifuge the reconstituted sample to remove any remaining insoluble material. c. Transfer the supernatant to an HPLC vial for analysis. d. Inject the sample onto an appropriate column (e.g., a porous graphitic carbon or C18 column) connected to a triple-quadrupole mass spectrometer.[11][12] e. Use a gradient elution program with solvents like ammonium acetate in water and an organic modifier like acetonitrile.[11] f. Monitor the specific parent-to-daughter ion transitions for dCMP and dCTP in negative ion mode using Multiple Reaction Monitoring (MRM). g. Quantify the analytes by comparing their peak areas to a standard curve prepared with known concentrations of dCMP and dCTP.

Protocol 2: Coupled Spectrophotometric Assay for Kinase Activity

This protocol measures the activity of UMP-CMPK or NDPK by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[6]

1. Reaction Components:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.

-

Coupling Enzyme Mix: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) in assay buffer.

-

Substrates: ATP, NADH, Phosphoenolpyruvate (PEP).

-

Enzyme Source: Purified recombinant enzyme or cell lysate.

-

Specific Substrate: dCMP (for UMP-CMPK) or dCDP (for NDPK).

2. Assay Procedure: a. Prepare a master mix in the assay buffer containing 1 mM ATP, 0.2 mM NADH, 0.5 mM PEP, and an excess of PK/LDH (e.g., 5-10 units/mL each). b. In a 96-well UV-transparent plate, add the specific substrate (e.g., varying concentrations of dCMP for Km determination). c. Add the master mix to each well. d. Initiate the reaction by adding the enzyme source (e.g., purified UMP-CMPK). The final reaction volume is typically 100-200 µL. e. Immediately place the plate in a spectrophotometer pre-warmed to 37°C. f. Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).

3. Data Analysis: a. Calculate the rate of reaction (V) from the linear phase of the absorbance curve using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹). b. To determine kinetic parameters, plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.[13]

Experimental and Logical Workflows

The study of dCTP synthesis involves a coordinated workflow from biological sample preparation to data analysis.

References

- 1. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium [pubmed.ncbi.nlm.nih.gov]

- 3. Human UMP-CMP kinase 2, a novel nucleoside monophosphate kinase localized in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Enzyme Activity Measurement for Nucleoside-Diphosphate Kinase [creative-enzymes.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell cycle-dependent regulation of cellular ATP concentration, and depolymerization of the interphase microtubular network induced by elevated cellular ATP concentration in whole fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Changes in intracellular ATP-content of CHO cells as response to hyperosmolality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 13. Untitled Document [ucl.ac.uk]

An In-depth Technical Guide on the Enzymatic Conversion of dCMP to dCDP and dCTP

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of deoxycytidine triphosphate (dCTP) is a critical process for DNA replication and repair.[1] The enzymatic conversion of deoxycytidine monophosphate (dCMP) to its di- and tri-phosphorylated forms, dCDP and dCTP respectively, represents a key metabolic pathway. This guide provides a comprehensive technical overview of the enzymes, kinetics, regulation, and experimental methodologies associated with this fundamental biochemical process. Understanding the intricacies of this pathway is paramount for researchers in oncology, virology, and drug development, as its components are often targets for therapeutic intervention.

The Enzymatic Pathway: A Two-Step Phosphorylation Cascade

The conversion of dCMP to dCTP is a sequential two-step phosphorylation process catalyzed by two distinct kinase enzymes: (d)CMP kinase and Nucleoside Diphosphate (B83284) Kinase (NDPK).

Step 1: Phosphorylation of dCMP to dCDP by (d)CMP Kinase

The initial phosphorylation event is catalyzed by (d)CMP kinase (EC 2.7.4.25), which transfers a phosphate (B84403) group from a donor, typically ATP, to dCMP to form dCDP and ADP.[2]

Reaction: ATP + dCMP ⇌ ADP + dCDP

Bacterial cytidylate kinases are known to phosphorylate both CMP and dCMP.[3]

Step 2: Phosphorylation of dCDP to dCTP by Nucleoside Diphosphate Kinase (NDPK)

The second and final phosphorylation is carried out by Nucleoside Diphosphate Kinase (NDPK) (EC 2.7.4.6).[4] NDPKs are ubiquitous enzymes that catalyze the transfer of the terminal phosphate from a nucleoside triphosphate (NTP), commonly ATP, to a nucleoside diphosphate (NDP), in this case, dCDP.[4][5] This reaction proceeds via a ping-pong mechanism involving a high-energy phosphohistidine (B1677714) intermediate.[4][6]

Reaction: ATP + dCDP ⇌ ADP + dCTP

NDPKs exhibit broad substrate specificity, meaning they can utilize various NTPs as phosphate donors and phosphorylate a wide range of NDPs.[6]

Caption: Enzymatic cascade for the conversion of dCMP to dCTP.

Quantitative Data: Enzyme Kinetic Parameters

The efficiency of these enzymatic reactions can be described by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat).

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism/Source |

| (d)CMP Kinase | dCMP | ~3 x CMP Km | - | - | E. coli |

| UTP | 1 | - | 50-fold > ATP efficiency | Human (dCyd kinase) | |

| ATP | 54 | - | - | Human (dCyd kinase) | |

| Nucleoside Diphosphate Kinase | dCTP | 750 (for ddCTP) | 0.02 (for ddCTP) | - | Dictyostelium |

| ADP | ~30 | - | - | Baker's Yeast | |

| dATPαS | ~10 | - | - | Baker's Yeast | |

| dTTPαS | ~30 | - | - | Baker's Yeast | |

| dGTP | ~50 | - | - | Baker's Yeast | |

| dTTP | ~250 | - | - | Baker's Yeast | |

| GTP | ~200 | - | - | Baker's Yeast |

Note: Specific kinetic data for dCMP kinase with dCMP as the substrate is limited in the readily available literature. The provided data for human deoxycytidine kinase with UTP and ATP as phosphate donors offers insight into the enzyme's nucleotide preferences.[7] Data for NDPK with ddCTP provides an approximation for dCTP affinity.[8][9]

Experimental Protocols

Spectrophotometric Assay for Nucleoside Diphosphate Kinase (NDPK) Activity

This protocol describes a coupled enzyme assay to determine NDPK activity by monitoring the formation of ATP, which is then used in a reaction that leads to the oxidation of NADH, observable as a decrease in absorbance at 340 nm.[10]

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

dCDP solution (substrate)

-

ATP solution (phosphate donor)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Lactate dehydrogenase (LDH)

-

Pyruvate kinase (PK)

-

NDPK enzyme sample

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, dCDP, PEP, and NADH.

-

Add LDH and PK to the mixture and incubate for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.

-

Initiate the reaction by adding the NDPK enzyme sample.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the rate of ADP production, which is stoichiometric with the NDPK activity.

Caption: Workflow for the spectrophotometric NDPK activity assay.

Quantification of Cellular dNTP Pools by HPLC-MS/MS

This protocol provides a method for the extraction and quantification of intracellular dNTPs, including dCTP, from cell or tissue samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.[11][12]

Materials:

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold 65-70% methanol (B129727)

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes

-

Centrifuge (4°C)

-

Heating block (95°C)

-

Speed vacuum concentrator

-

HPLC-MS/MS system

Procedure:

-

Cell Lysis and Extraction:

-

For suspension cells, wash cell pellets with ice-cold PBS and resuspend in ice-cold methanol.

-

For adherent cells, wash the monolayer with ice-cold PBS and lyse by adding ice-cold methanol directly to the plate.

-

Vortex samples vigorously and incubate at 95°C for 3 minutes.

-

Chill on ice and centrifuge at high speed to pellet debris.

-

-

Sample Preparation:

-

Transfer the supernatant containing the dNTPs to a new tube.

-

Dry the samples using a speed vacuum concentrator.

-

-

HPLC-MS/MS Analysis:

-

Reconstitute the dried extracts in the mobile phase.

-

Inject the sample onto the HPLC system for chromatographic separation.

-

Detect and quantify the dNTPs using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Calculate concentrations based on a standard curve of known dNTP concentrations.

-

Caption: Workflow for dNTP quantification by HPLC-MS/MS.

Regulation of dCTP Synthesis

The synthesis of dCTP is tightly regulated to ensure a balanced supply of deoxynucleotides for DNA synthesis and to prevent the mutagenic effects of imbalanced dNTP pools. This regulation occurs at multiple levels, including allosteric control of enzyme activity and upstream signaling pathways.

Allosteric Regulation

Allosteric regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, leading to a conformational change that alters the enzyme's activity.[13] Protein kinases are often subject to allosteric control.[14][15][16] While specific allosteric regulators of (d)CMP kinase and NDPK in the context of dCTP synthesis are not extensively detailed in readily available literature, it is a common mechanism for regulating nucleotide metabolism enzymes. For instance, dCTP itself can act as a feedback inhibitor of upstream enzymes in the pyrimidine (B1678525) synthesis pathway.

Signaling Pathways

Several major signaling pathways are known to influence de novo nucleotide synthesis, often in the context of cell proliferation and cancer.[1][2][17]

-

PI3K/Akt/mTOR Pathway: This central growth-promoting pathway can enhance nucleotide synthesis.[17] Akt can phosphorylate and activate enzymes involved in the pentose (B10789219) phosphate pathway, which provides the ribose precursor for nucleotide synthesis.[2] mTORC1, a downstream effector of Akt, also plays a crucial role in promoting the synthesis of pyrimidines.[17]

-

RAS/MEK/ERK Pathway: Activation of this pathway, often downstream of growth factor signaling, can also stimulate de novo pyrimidine synthesis through the phosphorylation of key metabolic enzymes.[2]

Caption: Key signaling pathways regulating dCTP synthesis.

Conclusion

The enzymatic conversion of dCMP to dCTP is a fundamental metabolic pathway essential for cellular proliferation and genome integrity. The sequential phosphorylation by (d)CMP kinase and Nucleoside Diphosphate Kinase is a tightly regulated process influenced by substrate availability, allosteric effectors, and major cellular signaling networks. The experimental protocols detailed in this guide provide robust methods for investigating the activity of these key enzymes and for quantifying the cellular pools of their substrates and products. A thorough understanding of this pathway is critical for the development of novel therapeutics targeting DNA metabolism in various disease states.

References

- 1. The molecular determinants of de novo nucleotide biosynthesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 5. proteopedia.org [proteopedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Kinetic analysis of human deoxycytidine kinase with the true phosphate donor uridine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pre-steady state of reaction of nucleoside diphosphate kinase with anti-HIV nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Real-time bioluminometric method for detection of nucleoside diphosphate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzyme Activity Measurement for Nucleoside-Diphosphate Kinase [creative-enzymes.com]

- 11. benchchem.com [benchchem.com]

- 12. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Allosteric regulation - Wikipedia [en.wikipedia.org]

- 14. Allosteric regulation of kinase activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allosteric regulation of kinase activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Allosteric modulation of kinases and GPCRs: design principles and structural diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides | MDPI [mdpi.com]

The Central Role of Deoxycytidine Monophosphate (dCMP) in Nucleotide Salvage Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deoxycytidine monophosphate (dCMP) within the nucleotide salvage pathways. It details the synthesis, enzymatic conversion, and regulation of dCMP, providing a comprehensive resource for professionals in biomedical research and drug development. This document summarizes key quantitative data, presents detailed experimental protocols for the study of dCMP metabolism, and visualizes the associated biochemical pathways and workflows.

Introduction to Nucleotide Salvage and the Pivotal Role of dCMP

Cellular deoxynucleoside triphosphate (dNTP) pools, the building blocks of DNA, are maintained through two primary mechanisms: the de novo synthesis pathway and the salvage pathway. While the de novo pathway synthesizes nucleotides from simpler precursor molecules, the salvage pathway recycles pre-existing nucleosides and nucleobases derived from DNA and RNA degradation.[1] This recycling is particularly crucial in certain tissues and proliferating cells, offering a more energy-efficient route to nucleotide synthesis.[2]

Deoxycytidine monophosphate (dCMP) is a key intermediate in the pyrimidine (B1678525) salvage pathway. Its cellular concentration and metabolic fate are tightly regulated, influencing the overall balance of dNTP pools, which is critical for high-fidelity DNA replication and repair. Dysregulation of dCMP metabolism can lead to genetic instability and is a key target in cancer chemotherapy.[3][4]

Synthesis and Metabolism of dCMP

The primary route for dCMP synthesis in the salvage pathway is the phosphorylation of deoxycytidine (dC), a reaction catalyzed by the enzyme deoxycytidine kinase (dCK) .[5] Once formed, dCMP stands at a critical metabolic crossroads, with two principal fates:

-

Phosphorylation to dCDP: dCMP can be further phosphorylated to deoxycytidine diphosphate (B83284) (dCDP) and subsequently to deoxycytidine triphosphate (dCTP), which is directly incorporated into DNA.

-

Deamination to dUMP: Alternatively, dCMP can be deaminated by the enzyme dCMP deaminase (DCTD) to form deoxyuridine monophosphate (dUMP).[6][7] This reaction is a crucial step in the synthesis of deoxythymidine triphosphate (dTTP), as dUMP is the direct precursor for dTMP, catalyzed by thymidylate synthase.[7]

The balance between these two fates is critical for maintaining the appropriate ratio of dCTP to dTTP, an imbalance of which can be mutagenic.

Key Enzymes in dCMP Metabolism

Deoxycytidine Kinase (dCK)

Deoxycytidine kinase is the rate-limiting enzyme in the salvage of deoxycytidine and several of its analogs.[1] It exhibits broad substrate specificity, phosphorylating not only dC but also deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG), albeit with lower efficiency.[8] This broad specificity is of significant pharmacological importance, as dCK is responsible for the activation of numerous nucleoside analog prodrugs used in antiviral and anticancer therapies, such as gemcitabine (B846) (dFdC).[1][2]

dCMP Deaminase (DCTD)

dCMP deaminase is a key regulatory enzyme that controls the flux of pyrimidine nucleotides towards dTTP synthesis.[9] It catalyzes the hydrolytic deamination of dCMP to dUMP. The activity of dCMP deaminase is allosterically regulated, ensuring a balanced production of deoxynucleotides.[10][11]

Quantitative Data: Enzyme Kinetics

The following tables summarize the kinetic parameters for the key enzymes involved in dCMP metabolism. These values are essential for understanding the efficiency and regulation of these biochemical reactions.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference(s) |

| Deoxycytidine (dC) | 0.94 - 1.5 | - | - | [1][2] |

| MgATP | 30 | - | - | [1] |

| UTP | 1 | - | - | [12] |

| Gemcitabine (dFdC) | 4.6 | - | - | [2] |

Table 1: Kinetic Parameters of Human Deoxycytidine Kinase (dCK). Note: kcat values are often reported as Vmax and can vary depending on the enzyme preparation and assay conditions.

| Regulator | Type | Ki / Ka (µM) | Comments | Reference(s) |

| dCTP | Activator | - | Allosterically activates the enzyme, promoting dUMP production. | [9][10] |

| dTTP | Inhibitor | - | Allosterically inhibits the enzyme, providing negative feedback. | [9][10] |

| dFdCTP | Inhibitor | 460 | The active metabolite of gemcitabine also inhibits dCMP deaminase. | [13] |

Table 2: Allosteric Regulation of dCMP Deaminase. Note: Specific Ka and Ki values for human dCMP deaminase are not consistently reported in the literature and can vary between species and experimental conditions.

Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the central pathways involving dCMP.

Figure 1: Core dCMP Metabolism in the Nucleotide Salvage Pathway.

Figure 2: Allosteric Regulation of dCMP Deaminase.

Figure 3: Role of dCK in the Activation of Gemcitabine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study dCMP metabolism.

Spectrophotometric Assay for dCMP Deaminase Activity

This protocol describes a coupled enzyme assay to continuously monitor dCMP deaminase activity by measuring the production of ammonia (B1221849).

Principle: dCMP deaminase converts dCMP to dUMP and ammonia. The released ammonia is used by glutamate (B1630785) dehydrogenase (GLDH) to reductively aminate α-ketoglutarate, oxidizing NADH to NAD⁺ in the process. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the dCMP deaminase activity.[6]

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

MgCl₂ (5 mM)

-

α-ketoglutarate (10 mM)

-

NADH (0.2 mM)

-

dCMP (substrate, various concentrations for kinetic analysis, e.g., 0.1-2 mM)

-

dCTP (activator, e.g., 100 µM)

-

Glutamate Dehydrogenase (GLDH) (e.g., 10 units/mL)

-

Purified dCMP deaminase or cell lysate

-

UV-Vis Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, MgCl₂, α-ketoglutarate, and NADH.

-

Add the cell lysate or purified dCMP deaminase to the cuvette.

-

If studying activation, add dCTP to the reaction mixture.

-

Incubate the mixture for 5 minutes at 37°C to allow for the consumption of any endogenous ammonia.

-

Initiate the reaction by adding the dCMP substrate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.

-

The rate of reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Figure 4: Workflow for the Coupled Spectrophotometric dCMP Deaminase Assay.

HPLC-Based Quantification of Intracellular dCMP and other dNTPs

This protocol outlines a method for the extraction and quantification of intracellular dNTPs, including dCMP (after dephosphorylation of dCTP), using High-Performance Liquid Chromatography (HPLC).

Principle: Cellular nucleotides are extracted and separated based on their physicochemical properties using a reverse-phase HPLC column. The separated nucleotides are detected by their UV absorbance and quantified by comparing their peak areas to those of known standards.[6]

Materials:

-

Cultured cells or tissue sample

-

Ice-cold 60% Methanol (B129727) or 0.4 M Perchloric acid for extraction

-

Neutralizing agent (e.g., Potassium Carbonate if using perchloric acid)

-

HPLC system with a C18 reverse-phase column and UV detector (254 nm)

-

Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 6.8

-

Mobile Phase B: 100% Methanol

-

dNTP standards (dATP, dCTP, dGTP, dTTP)

Procedure:

-

Extraction:

-

Rapidly harvest and wash cells with ice-cold PBS.

-

Lyse the cell pellet with 200 µL of ice-cold 60% methanol.

-

Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a vacuum.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in 100 µL of mobile phase A.

-

Inject 20 µL of the sample onto the HPLC system.

-

Separate the nucleotides using a gradient of mobile phase B (e.g., 0-20% methanol over 30 minutes).

-

Monitor the elution profile at 254 nm.

-

-

Quantification:

-

Identify the peaks corresponding to each dNTP by comparing their retention times to those of the standards.

-

Generate a standard curve for each dNTP using known concentrations.

-

Calculate the concentration of each dNTP in the sample by interpolating its peak area on the standard curve.

-

Figure 5: General Workflow for HPLC-Based dNTP Quantification.

Relevance in Drug Development

The central role of dCMP metabolism in DNA synthesis makes it a prime target for cancer chemotherapy. The efficacy of nucleoside analogs like gemcitabine is entirely dependent on their phosphorylation to monophosphate forms by dCK, a process that produces dFdCMP.[1][2] Subsequently, dFdCMP can be converted to its active diphosphate and triphosphate forms, which inhibit ribonucleotide reductase and incorporate into DNA, leading to cell death.[14]

Understanding the kinetics of dCK and the regulatory mechanisms of dCMP deaminase is therefore critical for:

-

Predicting drug efficacy: Tumors with low dCK expression may exhibit resistance to gemcitabine.

-

Overcoming drug resistance: Strategies to modulate dCK activity or bypass its rate-limiting step are active areas of research.

-

Designing novel therapeutics: Engineering nucleoside analogs with improved substrate properties for dCK or that are less susceptible to inactivation by deaminases is a key goal in drug discovery.

Conclusion

Deoxycytidine monophosphate is a cornerstone of the pyrimidine salvage pathway, with its metabolism tightly controlled by the interplay between deoxycytidine kinase and dCMP deaminase. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals. A thorough understanding of the kinetics and regulation of the enzymes governing dCMP pools is essential for elucidating the mechanisms of DNA replication and for the rational design of next-generation chemotherapeutics that target nucleotide metabolism.

References

- 1. ClinPGx [clinpgx.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pancreatic Cancer Chemoresistance to Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of pyrimidine deoxyribonucleotide metabolism by substrate cycles in dCMP deaminase-deficient V79 hamster cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. imtm.cz [imtm.cz]

- 7. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DCTD dCMP deaminase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Mechanism of the allosteric regulation of Streptococcus mutans 2'-deoxycytidylate deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 13. WikiGenes - DCTD - dCMP deaminase [wikigenes.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Quantifying 2'-Deoxycytidine-5'-Monophosphate (dCMP) in Cellular Lysates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantification of 2'-Deoxycytidine-5'-Monophosphate (dCMP), a critical intermediate in DNA synthesis, within cellular lysates. Accurate measurement of dCMP and other deoxynucleotide pools is essential for understanding cellular proliferation, DNA damage response, and the mechanism of action of various chemotherapeutic agents.

Introduction

This compound (dCMP) is a deoxyribonucleotide that serves as a fundamental building block for DNA.[1] Intracellular concentrations of dCMP are tightly regulated to ensure fidelity during DNA replication and repair. Dysregulation of dCMP metabolism is implicated in various pathological conditions, including cancer and viral infections, making it a key target for therapeutic intervention. Consequently, robust and sensitive methods for quantifying dCMP in biological samples such as cell lysates are indispensable for both basic research and drug development.

This guide details two primary analytical techniques for dCMP quantification: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. A general overview of the enzymatic assay approach is also discussed.

Metabolic Pathway of dCMP

dCMP is a central node in the pyrimidine (B1678525) deoxyribonucleotide synthesis pathway. It can be synthesized de novo from cytidine (B196190) diphosphate (B83284) (CDP) or through salvage pathways from deoxycytidine. Subsequently, dCMP is phosphorylated to its di- and triphosphate forms (dCDP and dCTP) to be incorporated into DNA.

Caption: Metabolic pathway of dCMP synthesis and its incorporation into DNA.

Quantitative Data Summary

The following table summarizes representative concentrations of deoxycytidine triphosphate (dCTP), the downstream product of dCMP, in various human cell lines. dCTP levels are often reported as a proxy for the overall deoxycytidine nucleotide pool.

| Cell Line | Cell Type | dCTP Concentration (pmol/10^6 cells) | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | Immune Cells | 737 (median) | [2][3] |

| Myeloid Leukemia Cell Lines (various) | Cancer | Variable | [4] |

| Breast Cancer Cell Lines (MCF-7, MDA-MB-231) | Cancer | Variable | [5][6] |

| Dilated Cardiomyopathy (DCM) iPSCs | Stem Cells | Not Reported | [7] |

Note: Intracellular nucleotide concentrations can vary significantly based on cell type, proliferation rate, and culture conditions.

Experimental Protocols

Method 1: Quantification of dCMP by HPLC-MS/MS

This is the gold standard for sensitive and specific quantification of dCMP due to its high selectivity and ability to measure low-abundance analytes in complex matrices.

Caption: General workflow for dCMP quantification by HPLC-MS/MS.

1. Materials and Reagents:

-

Cell culture reagents

-

Phosphate-buffered saline (PBS), ice-cold

-

70% Methanol (B129727) in water, HPLC grade, chilled to -80°C[2]

-

Internal Standard (IS): Stable isotope-labeled dCMP (e.g., ¹³C₅-dCMP)

-

HPLC-grade water, acetonitrile, and formic acid

-

dCMP analytical standard

2. Sample Preparation (Cell Lysis and Extraction):

-

Culture cells to the desired confluency.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by trypsinization or scraping and determine the cell number using a hemocytometer or automated cell counter.

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in a defined volume of ice-cold 70% methanol (e.g., 200 µL per 1-5 million cells) containing the internal standard.[2]

-

Vortex vigorously for 1 minute to ensure complete cell lysis.

-

Incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant containing the nucleotides to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume of the initial HPLC mobile phase (e.g., 50-100 µL).

3. HPLC-MS/MS Analysis:

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute dCMP, followed by a wash and re-equilibration step. The gradient needs to be optimized for the specific column and system.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode (optimization required).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for dCMP and its internal standard. For example, in positive mode, a potential transition for dCMP is m/z 308.1 → 112.1. These transitions must be empirically determined and optimized on the specific instrument.

4. Data Analysis and Quantification:

-

Generate a standard curve by analyzing known concentrations of the dCMP analytical standard spiked into a matrix similar to the reconstituted cell extract.

-

Integrate the peak areas for dCMP and the internal standard in both the standards and the cell lysate samples.

-

Calculate the ratio of the dCMP peak area to the internal standard peak area.

-

Determine the concentration of dCMP in the samples by interpolating from the standard curve.

-

Normalize the final concentration to the initial cell number (e.g., pmol/10^6 cells).

Method 2: Quantification of dCMP by HPLC-UV

This method is less sensitive than HPLC-MS/MS but can be a viable alternative when a mass spectrometer is not available. It relies on the inherent UV absorbance of dCMP.

Caption: General workflow for dCMP quantification by HPLC-UV.

1. Materials and Reagents:

-

Same as for HPLC-MS/MS, with the exception of the internal standard (an external standard calibration is typically used).

-

Ion-pairing reagent (e.g., tetrabutylammonium (B224687) bromide).[3]

-

Potassium phosphate (B84403) buffer.

2. Sample Preparation:

-

Follow the same cell lysis and extraction protocol as described for HPLC-MS/MS.

3. HPLC-UV Analysis:

-